

Biological activity of 4-(Benzyloxy)-3-methoxybenzoic acid derivatives

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-methoxybenzoic acid

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An In-Depth Technical Guide to the Biological Activity of **4-(Benzyloxy)-3-methoxybenzoic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **4-(benzyloxy)-3-methoxybenzoic acid** scaffold, a derivative of the naturally occurring vanillic acid, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a benzoic acid core, a methoxy group, and a versatile benzyloxy moiety provides a foundation for the synthesis of diverse derivatives with a wide spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth exploration of these activities, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. We delve into the structure-activity relationships, mechanisms of action, and key signaling pathways modulated by these compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis of the core scaffold and the evaluation of its biological efficacy, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of a Vanillic Acid-Derived Scaffold

4-(Benzyloxy)-3-methoxybenzoic acid, also known as 4-benzylvanillic acid, is a synthetic organic compound that has garnered significant attention in drug discovery. Its structure is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic acid found in various plants, with the critical distinction being the benzylation of the 4-hydroxyl group. This modification serves two primary purposes in medicinal chemistry: it can act as a protective group during synthesis and, more importantly, it provides a lipophilic handle that can influence pharmacokinetic properties and interactions with biological targets.

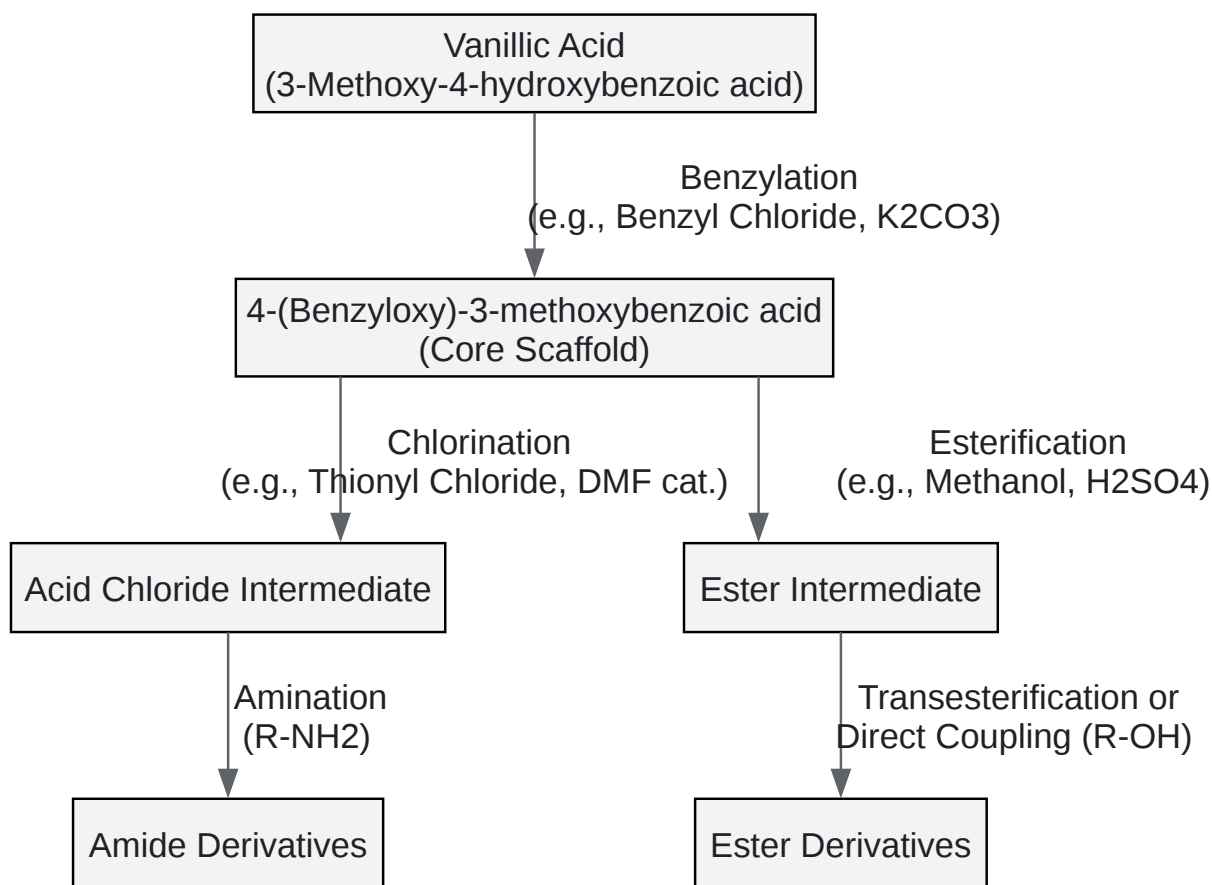
The core structure is an important organic intermediate used in the synthesis of complex therapeutic agents, including the antineoplastic drug Cediranib.[1] Its utility extends to the preparation of molecules designed to inhibit key proteins in cancer progression, such as Heat Shock Protein 90 (Hsp90) and vanillates with cytostatic properties against apoptosis-resistant cancer cells.[2] The inherent potential of this scaffold, combined with the capacity for facile modification at the carboxylic acid and benzene rings, makes its derivatives a rich area of investigation for novel therapeutic agents.

Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid Derivatives

The synthesis of derivatives typically begins with the parent compound, **4-(benzyloxy)-3-methoxybenzoic acid**, which itself is often prepared from 3-methoxy-4-hydroxybenzoic acid (vanillic acid). The carboxylic acid group is the primary site for modification, often converted into more reactive species like acid chlorides or esters to facilitate amide or ester bond formation.

General Synthetic Workflow

The general strategy involves activating the carboxylic acid of the **4-(benzyloxy)-3-methoxybenzoic acid** core, followed by coupling with a desired amine, alcohol, or other nucleophile to generate a library of derivatives.



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Caption: General workflow for the synthesis of **4-(Benzyloxy)-3-methoxybenzoic acid** derivatives.

Protocol: Synthesis of 4-(Benzyloxy)-3-methoxybenzoyl Chloride

This protocol describes the conversion of the parent acid to its highly reactive acid chloride, a crucial step for subsequent amidation reactions. The choice of thionyl chloride is standard for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier intermediate.

Materials:

- **4-(Benzyloxy)-3-methoxybenzoic acid**

- Dichloromethane (DCM), anhydrous
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF)
- Rotary evaporator

Procedure:

- Suspend 1.0 g (3.87 mmol) of **4-(benzyloxy)-3-methoxybenzoic acid** in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
- Add one drop of DMF to the suspension.[3]
- Carefully add 1.84 g (15.5 mmol) of thionyl chloride dropwise to the mixture at room temperature.[3] Caution: The reaction is exothermic and evolves HCl gas. Perform in a well-ventilated fume hood.
- Stir the mixture at room temperature for 1 hour. The suspension will dissolve as the acid chloride forms.[3]
- Gently heat the reaction mixture to 40°C and continue stirring until the evolution of gas ceases (typically 1-2 hours).[3]
- Cool the mixture to room temperature.
- Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.[3]
- The resulting crude acid chloride is a solid or oil and can often be used in the next step without further purification.[3]

Key Biological Activities

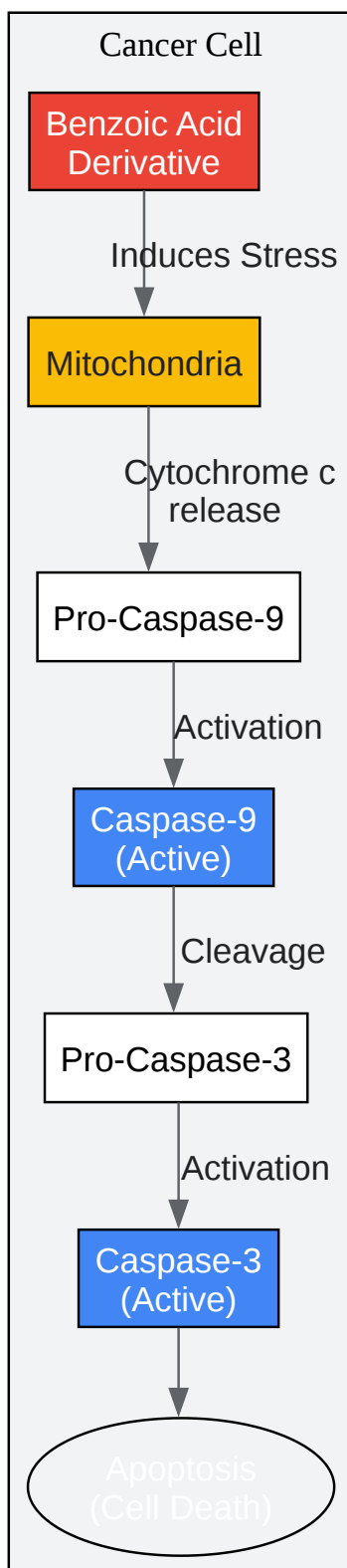
Derivatives of **4-(benzyloxy)-3-methoxybenzoic acid** have demonstrated a remarkable range of biological activities, positioning them as promising candidates for therapeutic development.

Anticancer Activity

The anticancer potential of these derivatives is one of the most extensively studied areas. They exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular machinery.

Mechanism of Action:

- **Induction of Apoptosis:** Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.^[4] One study highlighted that 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives induce apoptosis in MCF-7 and MDA-MB-468 breast cancer cells, a process mediated by the activation of caspase-3.^[5] Similarly, the parent compound has been shown to induce apoptosis in HCT116 human lung cancer cells.^[4]
- **Cell Cycle Arrest:** These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, derivatives have been observed to cause cell-cycle arrest at the G2/M phase in breast cancer cells, preventing them from entering mitosis.^[5]
- **HDAC Inhibition:** Some benzoic acid derivatives, particularly those with multiple hydroxyl groups, act as inhibitors of histone deacetylases (HDACs).^[6] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately retarding cancer cell growth.^[6] Dihydroxybenzoic acid derivatives, for example, have been shown to inhibit HDAC activity, leading to apoptosis in colon cancer cells.^[6]



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Caption: Caspase-3 mediated apoptosis pathway induced by benzoic acid derivatives.[5][6]

Quantitative Data: The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Derivative Structure	Cell Line	IC ₅₀ Value (μM)	Reference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14)	MCF-7 (Breast)	15.6	[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 2)	MCF-7 (Breast)	18.7	[7]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Comp. 1)	MCF-7 (Breast)	5.9 μg/mL	[7]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Comp. 1)	MDA-MB-468 (Breast)	1.4 μg/mL	[7]

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and cosmetics.[8] The **4-(benzyloxy)-3-methoxybenzoic acid** framework has been explored for the development of novel antimicrobial agents.

Structure-Activity Relationship (SAR):

- **Lipophilicity:** The antimicrobial activity of benzoic acid derivatives is strongly influenced by their lipophilicity. An increase in the alkyl chain length of ester derivatives (parabens) enhances antimicrobial effect by facilitating passage across the microbial cell wall.[8] The benzyloxy group in the core scaffold contributes to this lipophilic character.

- **Substituents:** The presence and position of hydroxyl or methoxyl groups on the benzene ring are critical.[9] While the parent benzoic acid can be effective, certain substitutions can either enhance or weaken the antibacterial effect.[9]
- **Hybrid Molecules:** Synthesizing hybrid molecules, such as linking amoxicillin to a benzoic acid derivative, has been shown to improve activity against resistant bacterial strains like methicillin-resistant *S. aureus* (MRSA) and *Salmonella* species.[10]

Quantitative Data: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Derivative Structure	Microorganism	MIC Value (µg/mL)	Reference
Amoxicillin-p-nitrobenzoic acid hybrid	MRSA	64	[10]
Amoxicillin (Reference)	MRSA	128	[10]
Benzoic Acid	<i>E. coli</i> O157	1000	[9]
2-hydroxybenzoic acid	<i>E. coli</i> O157	1000	[9]
3,4,5-trihydroxybenzoic acid	<i>E. coli</i> O157	4000	[9]

Anti-inflammatory Activity

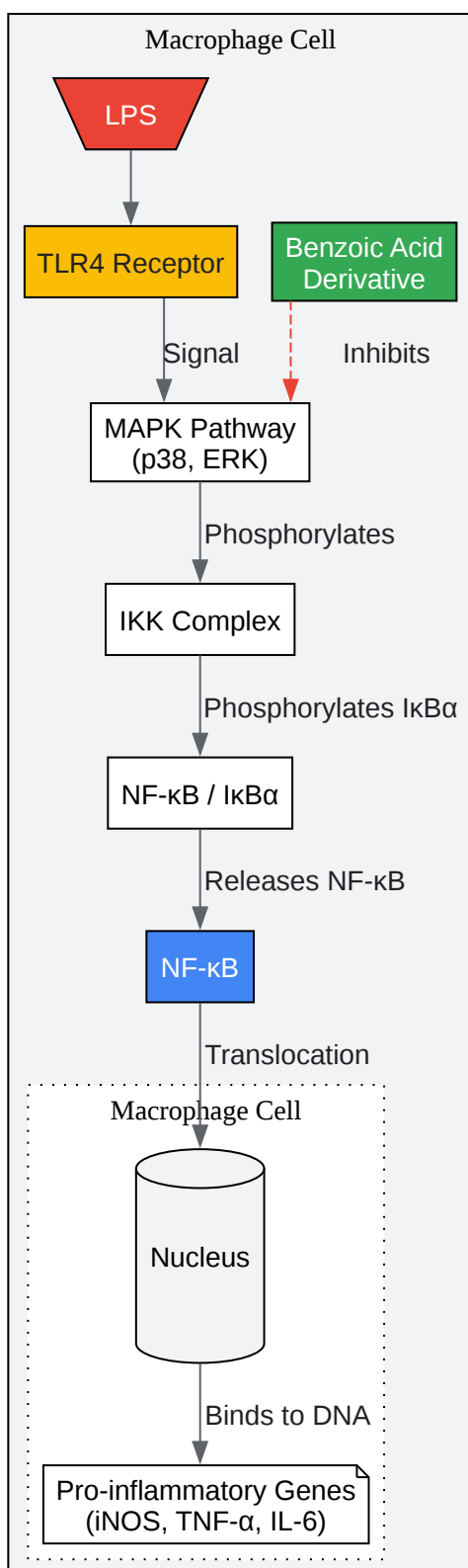
Inflammation is a key pathological process in many diseases. Derivatives of this scaffold have shown potential in mitigating inflammatory responses.

Mechanism of Action: The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

- **Inhibition of Inflammatory Mediators:** Derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated

macrophage cells (e.g., RAW 264.7).[11] They can also reduce the expression of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[11][12]

- **Modulation of Signaling Pathways:** A primary mechanism involves the suppression of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- κ B is a master regulator of inflammation. Some compounds have been found to inhibit the MAPK (mitogen-activated protein kinase) pathway, which is upstream of NF- κ B, thereby preventing the nuclear translocation of NF- κ B and subsequent transcription of inflammatory genes like iNOS (inducible nitric oxide synthase).[11]



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Caption: Inhibition of the MAPK-NF-κB signaling pathway by benzoic acid derivatives.[11]

Antioxidant Activity

The antioxidant properties of benzoic acid derivatives are primarily linked to their ability to scavenge free radicals, which are implicated in oxidative stress and numerous diseases.

Structure-Activity Relationship (SAR):

- **Role of the Hydroxyl Group:** The presence of a free phenolic hydroxyl (-OH) group is paramount for significant antioxidant activity.^[13] This group can readily donate a hydrogen atom to neutralize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT).^[13]^[14]
- **Methoxy and Benzyloxy Groups:** Replacing the hydroxyl group with a methoxy (-OCH₃) or benzyloxy (-OCH₂Ph) group significantly diminishes the direct radical scavenging capacity because the labile hydrogen atom is absent.^[13] While these electron-donating groups can influence the electronic properties of the aromatic ring, they block the primary mechanism of antioxidant action.^[13]
- **Number and Position of Substituents:** The antioxidant activity generally increases with the number of hydroxyl and methoxy groups on the benzene ring.^[14]^[15] Dihydroxy derivatives are typically more potent antioxidants than monohydroxy derivatives.^[14]^[16]

Key Experimental Protocols

The following protocols are standard methodologies for assessing the biological activities discussed.

Protocol: MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

- Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 0.5×10^4 cells per well in 100 μ L of complete medium.^[6]

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
- Prepare serial dilutions of the test derivatives in the culture medium.
- Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid medium.

Procedure:

- Prepare a standardized bacterial suspension (e.g., *S. aureus*, *E. coli*) equivalent to a 0.5 McFarland standard.
- In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.
- Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row.

- Perform a two-fold serial dilution by transferring 50 μ L from the first well to the second, and so on, down the row. Discard 50 μ L from the last well.
- Add 50 μ L of the standardized bacterial suspension to each well, resulting in a final volume of 100 μ L.
- Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.^[10]

Conclusion and Future Perspectives

The **4-(benzyloxy)-3-methoxybenzoic acid** scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. The anticancer activity, driven by mechanisms such as apoptosis induction and cell cycle arrest, makes these compounds particularly compelling.

Future research should focus on several key areas:

- **Lead Optimization:** Structure-activity relationship studies should be expanded to optimize the potency and selectivity of lead compounds for specific biological targets.
- **Pharmacokinetic Profiling:** Promising derivatives should be advanced to in vivo studies to evaluate their pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and efficacy in animal models.
- **Mechanism Elucidation:** While primary mechanisms have been identified, further investigation into the precise molecular targets and downstream signaling effects will provide a more complete understanding of their biological activity.
- **Development of Hybrids:** The success of hybrid molecules, such as the amoxicillin-benzoic acid conjugates, suggests that combining this scaffold with other known pharmacophores is

a promising strategy to overcome drug resistance and enhance efficacy.^[10]

In conclusion, the body of evidence strongly supports the continued exploration of **4-(benzyloxy)-3-methoxybenzoic acid** derivatives as a fertile ground for the discovery of next-generation drugs.

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